molecular formula C23H20N4O3 B2501183 1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-86-9

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2501183
CAS RN: 941952-86-9
M. Wt: 400.438
InChI Key: KTZSNWIOGOQHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Domino Knoevenagel Condensation

A study by Ahadi et al. (2014) explored the green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, which involves the reaction of pyrimidine dione derivatives in a domino Knoevenagel condensation–Michael addition–cyclization process. This method emphasizes the avoidance of chromatography and recrystallization in purification, obtaining pure products by washing with ethanol (Ahadi et al., 2014).

Fragmentation Analysis

Gelling, Irwin, and Wibberley (1969) investigated the mass spectra of pyrido[2,3-d]- and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, among others. They postulated fragmentation pathways based on these spectra, noting variations due to substituent groups and nitrogen atom positions in the pyridine ring, drawing comparisons with quinazolones and pteridones (Gelling et al., 1969).

Syntheses and Properties

Gelling and Wibberley (1969) also described the synthesis and properties of various pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. They detailed the preparation of these compounds from 3-aminopyridine-4-carboxylic acids and discussed their nuclear magnetic resonance (NMR) and mass spectra (Gelling & Wibberley, 1969).

Synthesis in Medicinal Chemistry

A study by Wei et al. (2005) focused on the modification of thymidine and uridine at the ribose positions to form amine analogues. They synthesized compounds with pyrimidine dione structures and studied them for potential use in medicinal chemistry, characterized by spectroscopic techniques and X-ray crystallography (Wei et al., 2005).

Urease Inhibition

Rauf et al. (2010) investigated compounds with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure for their urease inhibition activity. They synthesized various derivatives and found that some showed significant activity as urease inhibitors, which is relevant in medicinal research (Rauf et al., 2010).

Structural Studies

Trilleras et al. (2009) studied the molecular and crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. They analyzed how hydrogen bonds and pi-pi stacking interactions influence the formation of different molecular arrangements in these compounds (Trilleras et al., 2009).

One-Pot Synthesis Techniques

Dyachenko et al. (2020) developed a one-pot synthesis method for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This method provides an efficient way to synthesize these compounds, which is beneficial for streamlining research and development processes (Dyachenko et al., 2020).

properties

IUPAC Name

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-16-7-9-18(10-8-16)20(28)15-26-19-6-4-12-25-21(19)22(29)27(23(26)30)14-17-5-3-11-24-13-17/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSNWIOGOQHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.